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Cat. No.: B15604173

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ETNO029 is a macrocyclic peptide that specifically targets Delta-like ligand 3 (DLL3) with
picomolar affinity.[1] DLL3 is an atypical Notch ligand that is overexpressed on the surface of
various neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroendocrine
prostate cancer (NEPC), while having minimal expression in normal adult tissues.[1][2] This
differential expression pattern makes DLL3 an attractive target for cancer therapeutics.
ETNO29 is being developed as a theranostic agent, capable of being conjugated with imaging
isotopes for diagnostics or therapeutic radioisotopes for targeted radiotherapy.[3][4] Upon
binding to DLL3, ETNO029 is internalized by the cell, which is a critical mechanism for the
delivery of cytotoxic payloads.[1][5]

This application note provides a detailed protocol for the analysis of ETN029 binding to DLL3-
expressing cells using flow cytometry. This method allows for the quantification of ETN029
binding affinity and specificity, which are crucial parameters in the preclinical evaluation of this
targeted therapeutic.

Principle of the Assay

This protocol describes the use of a fluorescently-labeled ETN029 conjugate to quantify its
binding to the cell surface of DLL3-expressing cells. The assay is based on the principle that
the amount of fluorescently-labeled ETN029 bound to the cells is proportional to the number of
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available DLL3 receptors. By incubating cells with increasing concentrations of the fluorescent
conjugate, a saturation binding curve can be generated. From this curve, key binding
parameters such as the equilibrium dissociation constant (Kd), which represents the binding
affinity, can be determined. Flow cytometry provides a high-throughput and quantitative
platform for measuring the fluorescence intensity of individual cells, enabling the
characterization of ETN029 binding to its target.

Materials and Reagents
o Cells:

o DLL3-positive cell line (e.g., SHP-77, NCI-H69)

o DLL3-negative cell line (e.g., CT26.WT) for specificity testing
e Peptide:

o Fluorescently-labeled ETNO029 (e.g., ETN029-FITC). Note: As a commercially available
fluorescently-labeled ETN029 may not be readily available, a custom conjugation may be
required. A protocol for FITC labeling of ETN029 is provided in Appendix A.

o Unlabeled ETN029 (for competition assays)

« Buffers and Reagents:

[¢]

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

[¢]

Phosphate-Buffered Saline (PBS), pH 7.4

o

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

o

Trypsin-EDTA or other non-enzymatic cell dissociation solution

[¢]

Propidium lodide (PI) or other viability dye to exclude dead cells

e Equipment:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Flow cytometer with appropriate laser and filter sets for the chosen fluorophore (e.g., 488
nm laser for FITC)

o Centrifuge

o Incubator (37°C, 5% CO2)

o Hemocytometer or automated cell counter
o Micropipettes and tips

o 96-well round-bottom plates or flow cytometry tubes

Experimental Protocols
Protocol 1: Qualitative Binding of Fluorescently-Labeled
ETNO029

This protocol is for the qualitative assessment of ETN029 binding to DLL3-positive and DLL3-
negative cells.

1. Cell Preparation: a. Culture DLL3-positive and DLL3-negative cells to a density of
approximately 1 x 10”6 cells/mL. b. Harvest cells by centrifugation at 300 x g for 5 minutes. c.
Wash the cell pellet once with 10 mL of cold PBS. d. Resuspend the cells in cold Flow
Cytometry Staining Buffer to a final concentration of 1 x 10”6 cells/mL.

2. Staining: a. Aliquot 100 pL of the cell suspension (1 x 10”5 cells) into each flow cytometry
tube. b. Add fluorescently-labeled ETN029 to the appropriate tubes at a predetermined optimal
concentration (e.g., 100 nM). c. As a negative control, add an equivalent volume of Flow
Cytometry Staining Buffer to a tube of each cell type. d. Incubate the tubes for 30-60 minutes at
4°C, protected from light.

3. Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at
300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step twice.

4. Data Acquisition: a. Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining
Buffer. b. Add a viability dye (e.qg., PI) just before analysis, if required. c. Acquire data on the
flow cytometer, collecting a minimum of 10,000 events per sample.
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Protocol 2: Quantitative Binding Affinity (Kd)

Determination

This protocol describes the determination of the binding affinity (Kd) of ETN029 through a
saturation binding experiment.

1. Cell Preparation: a. Prepare DLL3-positive cells as described in Protocol 1, step 1.

2. Staining: a. Prepare a serial dilution of fluorescently-labeled ETN029 in Flow Cytometry
Staining Buffer. The concentration range should typically span from 0.1 to 100 times the
expected Kd (e.g., from 1 pM to 100 nM). b. Aliquot 100 pL of the cell suspension (1 x 10"5
cells) into each tube. c. Add 100 pL of each concentration of the diluted fluorescently-labeled
ETNO029 to the respective tubes. d. Include a tube with cells only (unstained control) and a tube
with a high concentration of unlabeled ETN029 (e.g., 1 uM) in addition to the highest
concentration of labeled ETN029 to determine non-specific binding. e. Incubate for a time
sufficient to reach equilibrium (e.g., 2-4 hours) at 4°C, protected from light. The optimal
incubation time should be determined empirically.

3. Washing and Data Acquisition: a. Follow the washing and data acquisition steps as
described in Protocol 1, steps 3 and 4.

4. Data Analysis: a. Gate on the live, single-cell population. b. Determine the Median
Fluorescence Intensity (MFI) for each concentration of fluorescently-labeled ETN029. c.
Subtract the MFI of the unstained control from all samples. d. To determine specific binding,
subtract the MFI of the non-specific binding sample from the total binding MFI at each
concentration. e. Plot the specific binding (MFI) against the concentration of fluorescently-
labeled ETN029. f. Fit the data using a non-linear regression model (one-site specific binding)
to calculate the Kd. The Kd is the concentration of ligand at which 50% of the receptors are

occupied at equilibrium.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in clear and concise
tables.

Table 1: Binding Specificity of ETN029-FITC

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/product/b15604173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

ETNO029-FITC
. o . Mean Fluorescence
Cell Line Target Binding (% Positive .
Intensity (MFI)
Cells)
SHP-77 DLL3+ 95.2% 15,234
NCI-H69 DLL3+ 89.7% 12,876
CT26.WT DLL3- 2.1% 158
Table 2: Binding Affinity of ETN029-FITC to SHP-77 Cells
ETNO029-FITC - e
. Total MFI Non-specific MFI Specific MFI
Concentration (nM)
0.01 589 112 477
0.1 2,456 121 2,335
1 8,976 135 8,841
10 14,532 158 14,374
100 15,102 189 14,913
Calculated Kd ~1.5nM
Visualizations
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Experimental Workflow for ETNO29 Binding Analysis
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Caption: Workflow for ETN029 binding analysis by flow cytometry.
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Simplified DLL3 Signaling Pathway
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Troubleshooting

Caption: ETN029 binds to DLL3, which inhibits canonical Notch signaling.
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Issue

Possible Cause

Suggested Solution

High background fluorescence

- Incomplete washing- Non-
specific binding of ETN029-
Dead cells

- Increase the number of wash
steps.- Increase the BSA
concentration in the staining
buffer.- Use a viability dye to

gate out dead cells.

Low signal

- Low expression of DLL3 on
cells- Insufficient concentration
of ETN029- Short incubation

time

- Confirm DLL3 expression by
another method (e.g., Western
blot).- Titrate the concentration
of fluorescently-labeled
ETNO029.- Optimize the
incubation time to ensure

equilibrium is reached.

High variability between

replicates

- Inconsistent cell numbers-

Pipetting errors

- Ensure accurate cell counting
and aliquoting.- Use calibrated

pipettes and careful technique.

Appendix A: Protocol for FITC Labeling of ETN029

This is a general protocol and may require optimization for ETN029.

Materials:

PBS, pH 7.4

Procedure:

Fluorescein isothiocyanate (FITC)

0.1 M Sodium Bicarbonate buffer, pH 9.0

ETNO029 peptide with a primary amine (N-terminus or a lysine residue)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)
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Dissolve ETN029 in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
Dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.

Slowly add the FITC solution to the ETN029 solution at a molar ratio of 1.5:1 (FITC:peptide).
Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.

Separate the labeled peptide from the unreacted FITC using a size-exclusion
chromatography column equilibrated with PBS.

Collect the fractions containing the labeled peptide (typically the first colored fractions).

Determine the concentration and degree of labeling of the ETN029-FITC conjugate by
measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).

Store the labeled peptide at -20°C or -80°C, protected from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15604173#flow-cytometry-analysis-of-etn029-
binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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